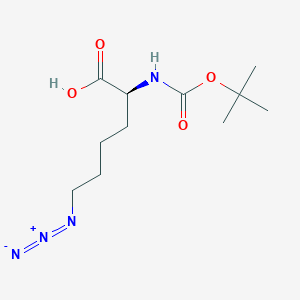

Boc-Lys(N3)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

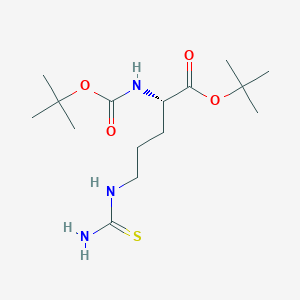

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, is a useful research compound. Its molecular formula is C11H20N4O4 and its molecular weight is 272,30*99,18 g/mole. The purity is usually 95%.

BenchChem offers high-quality Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Boc-Lys(N3)-OH、別名Boc-L-Lys(N3)-OHまたはヘキサン酸、6-アゾ-2-[[(1,1-ジメチルエトキシ)カルボニル]アミノ]-、(2S)-としても知られるthis compoundの科学研究への応用に関する包括的な分析を紹介します。

セルロース系クリック足場の合成

This compoundは、セルロース系クリック足場の合成に使用されます。 このアプリケーションでは、化合物の反応性アゾ基を利用し、クリックケミストリー反応で新しい材料を作成することができます。 .

新規化合物の官能基化

この化合物は、エチニル亜鉛(II)フタロシアニンなどの新規化合物の官能基化にクリックケミストリーを用いて利用されています。 このプロセスにより、光線力学療法など、さまざまな分野で潜在的な応用を持つ複雑な分子を作成することができます。 .

ペプチドマイクロアレイの製造

研究者は、ペプチドマイクロアレイの製造にthis compoundを使用しています。 これらのマイクロアレイは、タンパク質の相互作用と機能を分析するためのプロテオミクスにおける重要なツールです。 .

生物共役戦略

This compoundの末端アゾ基により、銅(I)触媒環状付加反応により、アルキン含有化合物と共役させることができます。 この生物共役技術は、生物学的調査における化学プローブの作成と分子の架橋に役立ちます。 .

架橋応用

反応性が高いことから、this compoundは、ポリマーや材料科学における架橋剤として効果的な役割を果たし、製造される材料の特性を向上させています。 .

化学プローブの合成

この化合物は、分子レベルで生物学的プロセスを研究および可視化するために使用される化学プローブの合成に不可欠です。 .

創薬

This compoundのユニークな特性により、特に薬剤候補の合成や医薬品の改変において、創薬において貴重なツールとなっています。

化学合成

最後に、この化合物は化学合成に用いられており、潜在的な産業および環境への応用を持つさまざまな有機分子の構築のためのビルディングブロックとして使用されます。

各アプリケーションは、this compoundのユニークな化学的特性を利用して、複数の科学分野における研究開発を推進しています。

MilliporeSigma - 6-Azido-hexanoic acid Novabiochem Sigma-Aldrich - 6-Azidohexanoic acid ≥95% SMolecule - ヘキサン酸、6-アゾ-2-[[(1,1-ジメチルエトキシ)カルボニル]アミノ]-、(2S)-

作用機序

Target of Action

The primary target of Boc-Lys(N3)-OH, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- or Boc-L-Lys(N3)-OH, are Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate nonhistone proteins .

Mode of Action

This compound interacts with its targets, the HDACs, by serving as a substrate . Non-peptide-acetylated lysine moieties, i.e., Boc-Lys(Ac), are widely used in commercial HDAC activity assay kits because they work for most HDACs . HDACs differ in substrate affinity towards different substrates .

Biochemical Pathways

This compound affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .

Pharmacokinetics

It’s known that this compound can be used as a building block to synthesize other compounds , which suggests that it may undergo metabolic transformations.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of gene transcription, cell differentiation, DNA damage responses, and apoptosis . By deacetylating histones and nonhistone proteins, HDACs regulate a variety of cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . .

生化学分析

Biochemical Properties

Boc-Lys(N3)-OH is a substrate for histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . This compound interacts with these enzymes, and its deacetylation may lead to a change in the conformation and/or activity of the substrates .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interactions with HDACs. Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . Therefore, this compound, as a substrate for HDACs, can influence these cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HDACs. HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins . This compound, being a substrate for these enzymes, undergoes deacetylation, which may lead to changes in gene expression and other cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathways related to HDACs . HDACs regulate the lysine acetylation status of proteins, which is a key posttranslational regulatory mechanism in cells

特性

IUPAC Name |

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRPDWWWUARZIW-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648862 |

Source

|

| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846549-33-5 |

Source

|

| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。